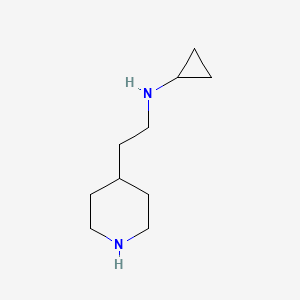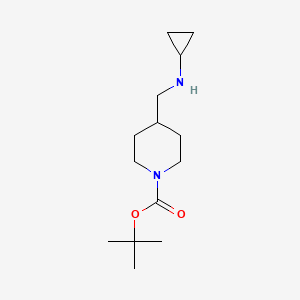
4-(2-Methoxyphenoxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methoxyphenoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C12H18ClNO2 . It has a molecular weight of 243.73 . It’s an analogue of piperidine.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The SMILES string representation isCl.COc1ccccc1OC2CCNCC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 243.73 g/mol . The compound has a monoisotopic mass of 243.102600 Da .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
- Central m-Cholinoblocking and Peripheral n-Cholinoblocking Properties : A study on the pharmacological activity of hydrochlorides derived from 4-substituted β-piperidinopropiophenones, including 4-(2-Methoxyphenoxy)piperidine, demonstrated pronounced central m-cholinoblocking and peripheral n-cholinoblocking properties. Some derivatives also exhibited anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating conditions mediated by cholinergic pathways Gasparyan et al., 2009.
Chemical Synthesis and Characterization
- Novel Compounds Synthesis : The synthesis and characterization of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been described, showcasing an efficient protocol for generating compounds with enhanced biological properties. This underscores the versatility of 4-(2-Methoxyphenoxy)piperidine derivatives in synthesizing biologically active molecules with potential antioxidant and antimicrobial activities Harini et al., 2014.
Potential Therapeutic Applications
- Neuroprotective Potential : The neuroprotective potential of Quercetin in combination with piperine against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been studied. This research demonstrates the enhancement of the bioavailability and therapeutic effects of antioxidants, suggesting a potential application in treating neurodegenerative diseases Singh et al., 2017.
Wirkmechanismus
While the specific mechanism of action for “4-(2-Methoxyphenoxy)piperidine hydrochloride” is not available, it’s worth noting that some piperidine analogues can act as monoamine reuptake inhibitors, which means they can act as antidepressants.
Biochemische Analyse
Cellular Effects
The effects of 4-(2-Methoxyphenoxy)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact metabolic processes in certain cell types, potentially altering the expression of genes involved in these pathways. Additionally, its influence on cell signaling can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. The compound may bind to enzyme active sites, preventing substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, leading to altered gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has shown varying degrees of stability, with some studies indicating potential degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating a dosage-dependent response in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is essential for elucidating its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its interaction with target biomolecules and subsequent cellular responses.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNXSSGZWBTOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587444 |
Source


|
| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-31-3 |
Source


|
| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
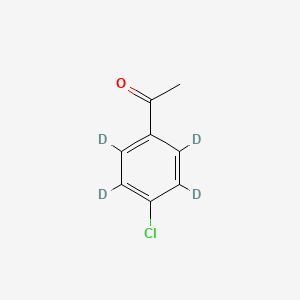

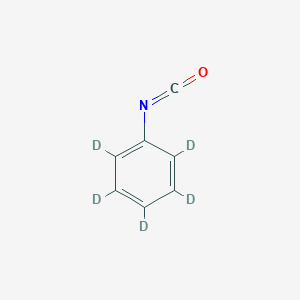

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
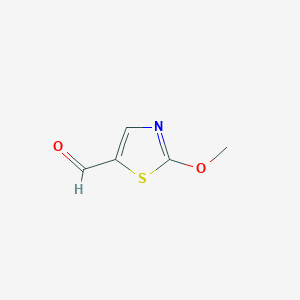
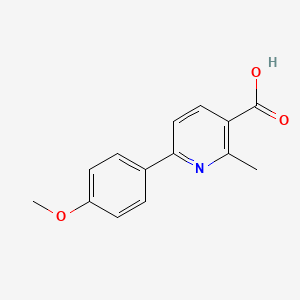

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
